(S,R,S)-AHPC-PEG6-C4-Cl (CAS 1835705-59-3) is a bifunctional molecule utilized both as a direct HaloPROTAC for cellular target validation and as a building block for custom PROTAC synthesis[1]. It consists of the (S,R,S)-AHPC ligand for von Hippel-Lindau (VHL) E3 ligase recruitment, a 6-unit polyethylene glycol (PEG6) spacer, and a terminal C4-alkyl chloride. The terminal chloride provides dual utility: it serves as a reactive electrophile for SN2 conjugation to nucleophile-bearing target ligands, and it acts as a specific suicide substrate for HaloTag-fusion proteins[1]. This dual capability supports its procurement for both early-stage genetic target validation and late-stage chemical degrader optimization.
Substituting (S,R,S)-AHPC-PEG6-C4-Cl with shorter PEG variants, pure alkyl linkers, or alternative reactive groups fundamentally alters processability and biological activity. Replacing the terminal chloride with an azide necessitates copper-catalyzed click chemistry, introducing metal residues that complicate purification and can oxidize sensitive target ligands. Furthermore, substituting the PEG6 spacer with a shorter PEG2 chain reduces aqueous solubility and alters the spatial geometry of the ternary complex, frequently resulting in steric clashes that abolish degradation efficacy for bulky target proteins. Switching the VHL-recruiting AHPC ligand for a CRBN-recruiting IMiD introduces off-target degradation of neo-substrates, confounding phenotypic readouts.
The terminal C4-alkyl chloride in (S,R,S)-AHPC-PEG6-C4-Cl enables its direct use as a HaloPROTAC, covalently binding to HaloTag7. Unlike azide- or carboxylate-terminated linkers, which remain biologically inert until chemically conjugated to a target ligand, this chlorinated compound directly induces the degradation of GFP-HaloTag7 fusion proteins in cell-based assays[1]. This allows researchers to validate the degradability of a target protein genetically before investing in the discovery of a small-molecule target ligand.
| Evidence Dimension | Direct cellular degradation capability |
| Target Compound Data | Induces degradation of GFP-HaloTag7 fusions directly in cell assays |
| Comparator Or Baseline | Azide (-N3) or Carboxylate (-COOH) terminated linkers (Require prior chemical conjugation) |
| Quantified Difference | Enables 1-step genetic validation vs. multi-step chemical synthesis requirement |
| Conditions | Cell-based GFP-HaloTag7 degradation assays |
Procurement of the chloride variant allows labs to bypass immediate chemical synthesis, accelerating target validation timelines by utilizing established HaloTag fusion models.
For custom PROTAC synthesis, the C4-Cl terminal group undergoes direct SN2 nucleophilic substitution with secondary amines or phenols on the target protein ligand. This basic alkylation process avoids the use of copper(I) catalysts required by azide-terminated comparators. Copper catalysts require rigorous scavenging to purge from the final PROTAC API and can cause oxidative degradation of sensitive ligand moieties, reducing overall isolated yields.
| Evidence Dimension | Synthesis route requirements |
| Target Compound Data | Direct SN2 alkylation (transition metal-free) |
| Comparator Or Baseline | (S,R,S)-AHPC-PEG6-N3 (Requires Cu(I) catalyst for CuAAC) |
| Quantified Difference | Elimination of heavy metal catalyst removal steps and associated yield losses |
| Conditions | Chemical conjugation to target protein ligands |
Choosing the chloride terminal simplifies downstream purification and improves the yield of sensitive PROTAC molecules by avoiding transition metal catalysts.
The incorporation of a 6-unit PEG spacer provides an extended 25-atom-length distance between the VHL ligand and the target binder, compared to shorter PEG2 variants. In PROTAC design, insufficient linker length is a primary cause of failed ternary complex formation due to steric clashing between the E3 ligase and the target protein. The PEG6-C4 chain provides an extended topological reach, which successfully bridges bulky kinase or nuclear receptor targets without inducing repulsive protein-protein interactions[1].
| Evidence Dimension | Linker length and ternary complex formation probability |
| Target Compound Data | PEG6-C4 spacer (25-atom extended length) |
| Comparator Or Baseline | PEG2-C4 spacer (Shorter topological reach) |
| Quantified Difference | Provides additional spatial separation, reducing steric clash penalties |
| Conditions | Ternary complex formation with bulky target proteins |
Procurement of the longer PEG6 variant provides a higher probability of initial degradation success when targeting large multi-domain proteins.
The (S,R,S)-AHPC moiety specifically recruits the VHL E3 ligase. When compared to CRBN-recruiting linkers (such as Thalidomide-PEG6-C4-Cl), the VHL-based system exhibits a significantly cleaner off-target profile. CRBN ligands inherently act as molecular glues, frequently causing the unintended degradation of neo-substrates like IKZF1 and IKZF3. The AHPC ligand lacks this intrinsic molecular glue activity, ensuring that the resulting PROTAC's degradation profile is driven exclusively by the conjugated target ligand.
| Evidence Dimension | Intrinsic neo-substrate degradation |
| Target Compound Data | (S,R,S)-AHPC (No IKZF1/3 degradation) |
| Comparator Or Baseline | Thalidomide/Pomalidomide-based linkers (Induce IKZF1/3 degradation) |
| Quantified Difference | Elimination of CRBN-specific off-target phenotypic effects |
| Conditions | Cellular degradation profiling |
Selecting the VHL-recruiting AHPC linker ensures that observed biological phenotypes are strictly attributable to the target protein's degradation.
Because the terminal aliphatic chloride acts as a specific substrate for HaloTag, this compound functions directly as a HaloPROTAC [1.1][1]. Researchers can express their protein of interest as a HaloTag fusion and directly apply (S,R,S)-AHPC-PEG6-C4-Cl to induce VHL-mediated degradation, allowing for rapid validation of target degradability before committing resources to small-molecule ligand discovery.
In process chemistry and library synthesis, this compound is utilized when conjugating to target ligands that are sensitive to oxidation or when strict limits on heavy metal contamination are required. The terminal chloride enables straightforward SN2 alkylation of amines or phenols, completely bypassing the copper catalysts required for azide/alkyne click chemistry.
The extended 25-atom PEG6 spacer makes this building block suitable for targeting large proteins where shorter linkers fail due to steric clashing between the target protein and the VHL ligase. The enhanced aqueous solubility provided by the PEG6 chain also counteracts the lipophilicity of large target ligands, improving the overall DMPK profile of the final PROTAC.